

Spectroscopic Characterization of 2-Aminoisophthalic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Aminoisophthalic acid*

Cat. No.: *B1267165*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **2-Aminoisophthalic acid** ($C_8H_7NO_4$, Molecular Weight: 181.15 g/mol).[1][2][3][4] Due to the limited availability of specific experimental spectral data in public databases, this document focuses on the predicted spectroscopic properties based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This guide serves as a practical resource for researchers involved in the synthesis, analysis, and application of **2-Aminoisophthalic acid** and related compounds, particularly in the fields of materials science and drug development.

Introduction

2-Aminoisophthalic acid, also known as 2-aminobenzene-1,3-dicarboxylic acid, is an aromatic compound containing both amino and carboxylic acid functional groups.[1] This unique substitution pattern makes it a valuable building block in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural integrity of this compound. This guide outlines the expected spectroscopic signatures of **2-Aminoisophthalic acid** in Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR)

spectroscopy (^1H and ^{13}C), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), and provides standardized protocols for these analytical techniques.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Aminoisophthalic acid**. These predictions are based on established principles of spectroscopy and the known effects of the functional groups present in the molecule.

Predicted FT-IR Spectral Data

Wavenumber (cm^{-1})	Vibration Type	Functional Group	Expected Intensity
3400-3200	N-H Stretch	Primary Amine	Medium, two bands
3300-2500	O-H Stretch	Carboxylic Acid	Strong, very broad
3100-3000	C-H Stretch	Aromatic	Medium to Weak
1710-1680	C=O Stretch	Carboxylic Acid	Strong
1620-1580	N-H Bend	Primary Amine	Medium
1600-1450	C=C Stretch	Aromatic Ring	Medium to Weak
1320-1210	C-O Stretch	Carboxylic Acid	Strong
1335-1250	C-N Stretch	Aromatic Amine	Strong
900-675	C-H Bend (out-of-plane)	Aromatic	Strong

Predicted ^1H NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment	Predicted J-coupling (Hz)
~12-13	Singlet (broad)	2H	-COOH	N/A
~7.5-7.8	Doublet of doublets	1H	Aromatic H (H-5)	$J \approx 7-9, J \approx 1-2$
~6.8-7.2	Doublet of doublets	2H	Aromatic H (H-4, H-6)	$J \approx 7-9, J \approx 1-2$
~5.0-6.0	Singlet (broad)	2H	-NH ₂	N/A

Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~168-172	Quaternary	-COOH (C1, C3)
~145-150	Quaternary	C-NH ₂ (C2)
~130-135	Tertiary	Aromatic CH (C5)
~115-120	Tertiary	Aromatic CH (C4, C6)
~110-115	Quaternary	Aromatic C (C-H adjacent to COOH)

Predicted UV-Vis Spectral Data

Solvent: Methanol or Ethanol

λ_{max} (nm)	Electronic Transition	Chromophore
~210-230	$\pi \rightarrow \pi$	Benzene Ring
~250-270	$\pi \rightarrow \pi$	Benzene Ring with -COOH substitution
~290-320	$n \rightarrow \pi^* / \pi \rightarrow \pi^*$	Benzene Ring with -NH ₂ substitution

Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Interpretation
181	Molecular Ion [M] ⁺
164	[M - OH] ⁺
163	[M - H ₂ O] ⁺
136	[M - COOH] ⁺
118	[M - COOH - H ₂ O] ⁺
92	[C ₆ H ₆ N] ⁺

Experimental Protocols

The following sections detail the generalized procedures for obtaining the spectroscopic data for a solid organic compound like **2-Aminoisophthalic acid**.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology: KBr Pellet Method

- Sample Preparation:

- Thoroughly dry high-purity, spectroscopic grade Potassium Bromide (KBr) to remove any absorbed water.
- In an agate mortar, grind 1-2 mg of the **2-Aminoisophthalic acid** sample to a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample by grinding until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture to a pellet die.
 - Place the die under vacuum to remove entrapped air.
 - Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Record a background spectrum using a blank KBr pellet.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **2-Aminoisophthalic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid protons).

- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
 - Place the NMR tube in the spectrometer's probe.
 - Shim the magnetic field to achieve homogeneity.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, acquire the spectrum with proton decoupling. A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

- Sample Preparation:
 - Prepare a stock solution of **2-Aminoisophthalic acid** of a known concentration in a UV-grade solvent (e.g., methanol or ethanol).

- Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0.
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the pure solvent to be used as a reference.
 - Fill a second quartz cuvette with the sample solution.
 - Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
 - Place the sample cuvette in the sample beam and acquire the absorption spectrum over a wavelength range of approximately 200-400 nm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology: Electron Ionization (EI)

- Sample Introduction:
 - Introduce a small amount of the solid **2-Aminoisophthalic acid** into the mass spectrometer via a direct insertion probe.
 - Gently heat the probe to volatilize the sample into the ion source.
- Ionization:
 - Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV). This will cause the molecules to ionize and fragment.
- Mass Analysis:
 - Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

- The analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection:
 - The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic characterization of **2-Aminoisophthalic acid**.

Conclusion

This technical guide provides a foundational framework for the spectroscopic characterization of **2-Aminoisophthalic acid**. While experimental data is not widely available, the predicted spectral information, based on fundamental principles, offers valuable insights for researchers. The detailed experimental protocols provided herein offer a standardized approach to obtaining high-quality spectroscopic data, which is essential for the rigorous quality control and structural verification required in drug development and materials science research. The application of these methods will enable the unambiguous identification and characterization of **2-Aminoisophthalic acid**, facilitating its use in various scientific and industrial applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Aminoisophthalic acid | C8H7NO4 | CID 292916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminoisophthalic acid | 39622-79-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Aminoisophthalic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267165#spectroscopic-characterization-of-2-aminoisophthalic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com